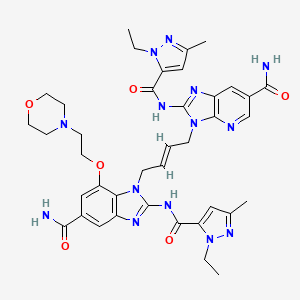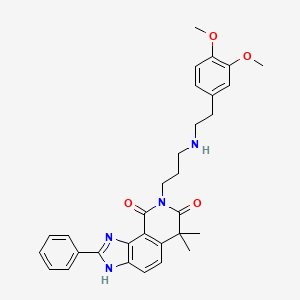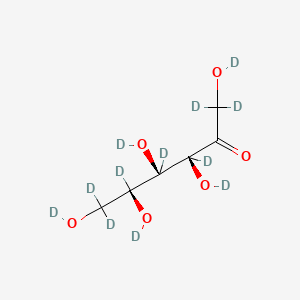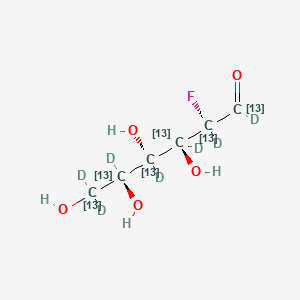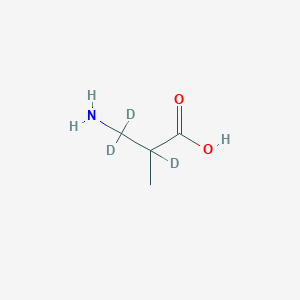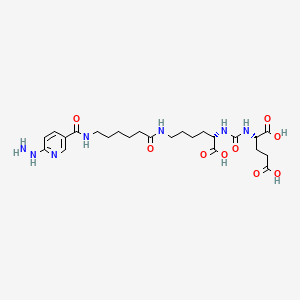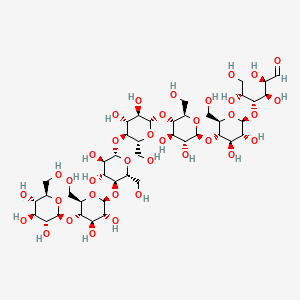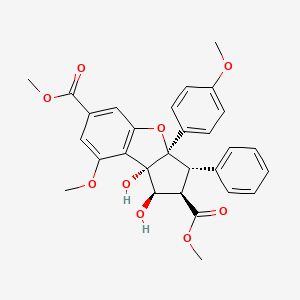
eIF4A3-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eukaryotic Initiation Factor 4A3 Inhibitor 11 (eIF4A3-IN-11) is a small molecule inhibitor specifically designed to target the eukaryotic initiation factor 4A3 (eIF4A3). eIF4A3 is a member of the DEAD-box protein family, which plays a crucial role in RNA metabolism, including mRNA splicing, export, and translation. The inhibition of eIF4A3 has been shown to have significant implications in cancer research, as it is involved in the regulation of various oncogenic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of eIF4A3-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This step may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, including temperature, pressure, and solvent choice, to ensure consistent quality and yield. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
eIF4A3-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications.
科学的研究の応用
eIF4A3-IN-11 has a wide range of scientific research applications, including:
RNA Metabolism Studies: The compound is employed to investigate the mechanisms of RNA splicing, export, and translation, providing insights into the fundamental processes of RNA metabolism.
Drug Development:
作用機序
eIF4A3-IN-11 exerts its effects by specifically binding to eIF4A3, inhibiting its RNA helicase activity. This inhibition disrupts the formation of the exon junction complex (EJC), which is essential for proper mRNA splicing and export. By interfering with these processes, this compound can modulate the expression of various genes involved in cell proliferation, apoptosis, and metastasis . Additionally, this compound has been shown to affect the PI3K–AKT–ERK1/2–P70S6K signaling pathway, further influencing cancer cell behavior .
類似化合物との比較
eIF4A3-IN-11 can be compared with other eIF4A3 inhibitors and DEAD-box protein inhibitors. Similar compounds include:
eIF4A3-IN-1: Another inhibitor of eIF4A3 with a different chemical structure but similar inhibitory activity.
DDX3X Inhibitors: Inhibitors targeting DDX3X, another member of the DEAD-box protein family, which also plays a role in RNA metabolism.
eIF4A1 and eIF4A2 Inhibitors: Compounds targeting other eukaryotic initiation factors, such as eIF4A1 and eIF4A2, which share structural similarities with eIF4A3 but have distinct biological functions.
This compound is unique in its high specificity for eIF4A3, making it a valuable tool for studying the specific functions of this protein in various biological processes and diseases.
特性
分子式 |
C29H28O9 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC名 |
dimethyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2,6-dicarboxylate |
InChI |
InChI=1S/C29H28O9/c1-34-19-12-10-18(11-13-19)29-23(16-8-6-5-7-9-16)22(27(32)37-4)25(30)28(29,33)24-20(35-2)14-17(26(31)36-3)15-21(24)38-29/h5-15,22-23,25,30,33H,1-4H3/t22-,23-,25-,28+,29+/m1/s1 |
InChIキー |
PFGXGRUGXUDDMN-VBIJGHLJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)C(=O)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C(=O)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
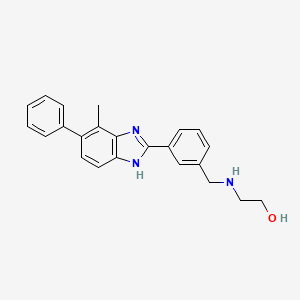
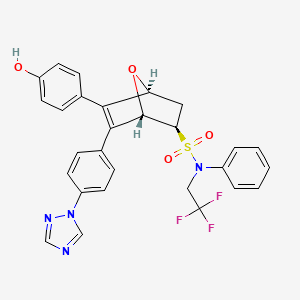
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)

